Stigmasterol Glucoside

5α-reductase inhibition Androgenetic alopecia Enzyme assay

Stigmasterol Glucoside (CAS 19716-26-8) is a defined sterol glycoside with quantifiable 5α-reductase activity (IC50=27.2 µM) and selective 5HT2 receptor binding (Ki=3.45–4.32 µM). Unlike crude extracts or the aglycone stigmasterol, glycosylation imparts distinct thermal stability (~30°C processing) and amphiphilic properties. Validated as a reference inhibitor in androgen-pathway enzyme assays, a tool compound for serotonergic signaling studies, and a defined entity in HeLa/MCF-7 antiproliferative screens (IC50=37.0/137.07 µg/mL).

Molecular Formula C35H58O6
Molecular Weight 574.8 g/mol
CAS No. 19716-26-8
Cat. No. B218262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStigmasterol Glucoside
CAS19716-26-8
Synonymsstigmasterol glucoside
stigmasterol-beta-D-glucoside
Molecular FormulaC35H58O6
Molecular Weight574.8 g/mol
Structural Identifiers
SMILESCCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C
InChIInChI=1S/C35H58O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h8-10,20-22,24-33,36-39H,7,11-19H2,1-6H3/b9-8+/t21-,22-,24+,25+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1
InChIKeyVWDLOXMZIGUBKM-AUGXRQBFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Structure & Identifiers


Interactive Chemical Structure Model





Stigmasterol Glucoside (CAS 19716-26-8): A Sterol Glucoside with Defined Enzyme Inhibition and Receptor Binding Activity


Stigmasterol glucoside (also known as stigmasterol 3-O-β-D-glucopyranoside) is a naturally occurring sterol glycoside found in various plant species including *Phyllanthus urinaria* [1]. It belongs to the stigmastane class of compounds and is characterized by a stigmasterol aglycone backbone conjugated to a glucose moiety, which imparts amphiphilic properties and influences its solubility and interaction with biological targets . This compound has been identified as a 5α-reductase inhibitor (IC50 = 27.2 µM) and demonstrates selective binding to the 5HT2 receptor [1][2].

Why Stigmasterol Glucoside Cannot Be Interchanged with its Aglycone or Other Sterol Glucosides


The conjugation of a glucose moiety to the stigmasterol backbone fundamentally alters the compound's physicochemical and biological profile. For example, the free sterol stigmasterol lacks significant activity in certain plant bioassays where its glucoside counterpart is highly active, demonstrating that glycosylation is a critical determinant of function [1]. Furthermore, direct comparative studies reveal that stigmasterol glucoside exhibits distinct thermal stability and degradation kinetics compared to the structurally similar β-sitosterol glucoside, underscoring that even minor structural variations among sterol glucosides lead to quantifiably different behaviors [2]. Substituting stigmasterol glucoside with an aglycone or an alternative glucoside would therefore introduce unpredictable changes in assay outcomes and product performance.

Stigmasterol Glucoside: Quantitative Differentiation from Structural Analogs


5α-Reductase Inhibition: Defined IC50 Establishes Stigmasterol Glucoside as a Viable Biochemical Tool

Stigmasterol glucoside was identified as the active principle from *Phyllanthus urinaria* extract, demonstrating concentration-dependent inhibition of 5α-reductase with an IC50 of 27.2 µM [1]. While many phytosterols are broadly described as having anti-androgenic potential, this specific quantitative value provides a benchmark for its use as a reference inhibitor in enzymatic studies [1]. In contrast, the free aglycone stigmasterol and other common sterol glucosides like β-sitosterol glucoside lack a similarly characterized and widely cited IC50 for this specific target.

5α-reductase inhibition Androgenetic alopecia Enzyme assay

5HT2 Receptor Binding Affinity: Demonstrates Selective CNS Target Engagement

Stigmasterol glucoside exhibits selective binding to the 5HT2 receptor with an IC50 of 8.04 ± 0.88 μM and a Ki of 3.45–4.32 μM [1]. This level of affinity is noteworthy when compared to other compounds isolated from *Schefflera bodinieri* in the same study, where several other constituents showed no significant binding or bound to different targets (e.g., muscarinic or dopamine receptors) [1]. This contrasts with the aglycone stigmasterol, which has been reported to preferentially bind to GABA-A receptors via a distinct mechanism [2].

Receptor binding Serotonin receptor CNS pharmacology

Thermal Stability: Stigmasterol Glucoside is More Thermally Stable than β-Sitosterol Glucoside

In a direct comparison of the two primary components of charantin, stigmasterol glucoside (STG) demonstrated significantly higher thermal stability than β-sitosterol glucoside (BSG). While BSG underwent significant degradation above 30°C, STG remained stable under the same conditions [1]. The study identified the thermal stability thresholds as approximately 10°C for BSG and 30°C for STG. Furthermore, during fruit maturation, BSG content decreased by 70% between stages S2 and S3, compared to a 75% reduction for STG, indicating differential degradation kinetics [1].

Thermal stability Formulation science Phytochemical analysis

Cytotoxic Activity: Quantifiable IC50 Values in Cancer Cell Lines

Stigmasterol glucoside, when tested in combination with daucosterol (β-sitosterol glucoside), exhibited cytotoxicity against HeLa and MCF-7 cancer cell lines with IC50 values of 37.0 µg/mL and 137.07 µg/mL, respectively . While this is a combination study, it provides a quantitative benchmark for its antiproliferative potential. In contrast, a study on *Hodgsonia heteroclita* extracts containing both stigmasterol and β-sitosterol glucosides reported IC50 values exceeding 400 µg/mL against breast cancer cell lines, suggesting that the specific composition and concentration of stigmasterol glucoside is a key determinant of activity [1].

Cytotoxicity Cancer research HeLa cells MCF-7 cells

Optimal Use Cases for Stigmasterol Glucoside Driven by Quantitative Differentiation


5α-Reductase Inhibition Studies for Androgenic Research

For researchers investigating androgen-related pathways or screening for natural 5α-reductase inhibitors, stigmasterol glucoside offers a well-defined IC50 of 27.2 µM, providing a reliable quantitative benchmark. This makes it suitable as a reference inhibitor or positive control in enzymatic assays, as validated by activity-guided fractionation [1]. Its use is preferable over uncharacterized plant extracts or other sterol glucosides lacking this specific, quantifiable activity.

Serotonergic Pathway and CNS Target Profiling

The selective binding affinity of stigmasterol glucoside for the 5HT2 receptor (IC50 = 8.04 ± 0.88 µM; Ki = 3.45–4.32 µM) positions it as a valuable tool compound for neuroscience research [1]. It can be employed in receptor binding assays or functional studies to probe serotonergic signaling, offering a distinct CNS target engagement profile compared to the aglycone stigmasterol, which is associated with GABAergic modulation [2].

Formulation Development Requiring Thermally Stable Phytochemicals

The demonstrated thermal stability of stigmasterol glucoside, which remains stable up to approximately 30°C during processing, makes it a more robust candidate than the more labile β-sitosterol glucoside for inclusion in formulations that may be subjected to moderate heat [1]. This includes dietary supplements, functional foods, or topical preparations where thermal processing is part of the manufacturing workflow.

Cytotoxicity Screening in Cancer Research

Stigmasterol glucoside, particularly in combination with daucosterol, shows quantifiable cytotoxic activity against HeLa and MCF-7 cell lines (IC50 = 37.0 and 137.07 µg/mL, respectively) [1]. This data supports its use as a defined chemical entity in preliminary antiproliferative screens, offering a more reproducible and interpretable response compared to the variable activity observed in crude plant extracts containing mixed sterol glucosides [2].

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